[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
Description
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol (CAS: 885527-21-9, molecular formula: C₉H₆F₃NOS) is a fluorinated benzothiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5 of the benzothiazole ring and a hydroxymethyl (-CH₂OH) group at position 2 . The compound has a molecular weight of 233.21 g/mol and is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, which improve metabolic stability and bioavailability .
The compound’s structural analogs, such as 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride, have been reported as intermediates in drug discovery .
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBOTQZFNDFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL . The trifluoromethyl group enhances the lipophilicity of these compounds, facilitating better membrane penetration and increased bioactivity.
Anti-Tubercular Activity
Benzothiazole derivatives are being investigated for their anti-tubercular properties. Studies have synthesized various benzothiazole compounds that demonstrate potent activity against Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group has been shown to improve the efficacy of these compounds, making them promising candidates for further development against multidrug-resistant strains of tuberculosis .
Anticancer Properties
The potential anticancer activity of this compound is under investigation. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl substitution may enhance interactions with specific protein targets involved in cancer progression .
Material Science Applications
The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of novel catalysts or sensors. Additionally, the compound's stability under various conditions makes it a candidate for use in coatings and polymers that require enhanced durability .
Case Studies
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiazole vs. Thiazole Derivatives
- [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol (C₅H₄F₃NOS, MW: 183.15 g/mol): This compound replaces the benzothiazole core with a simpler thiazole ring.
- [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (C₆H₅F₃NOS, MW: 196.17 g/mol): Substitution at position 4 with -CF₃ and position 5 with -CH₃ introduces steric and electronic differences. The methyl group may enhance steric hindrance, affecting binding affinity in biological systems .
Benzimidazole Analogs
Substituent Position and Functional Group Variations
Hydroxymethyl vs. Amine Derivatives
- 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride (C₁₀H₁₀ClF₃N₂S, MW: 282.71 g/mol):
The hydroxymethyl group is replaced with an ethylamine moiety. Protonation of the amine enhances water solubility, making it suitable for salt formation in drug formulations .
Substituent Position in Benzothiazole
- [4-(Trifluoromethyl)phenyl]-substituted thiazoles: Compounds like {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (C₂₁H₂₀F₃NO₂S, MW: 407.46 g/mol) feature -CF₃ on a pendant phenyl ring rather than the benzothiazole core. This modification diversifies electronic effects and steric environments .
Pharmacological Activity Comparison
- Aldosterone Reductase Inhibition : The benzothiazole derivative’s fused aromatic system enhances binding to enzymatic pockets, unlike simpler thiazole analogs .
- Metabolic Stability: The -CF₃ group in benzothiazole derivatives reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Physicochemical Properties
| Property | This compound | [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol |
|---|---|---|
| Molecular Weight | 233.21 g/mol | 183.15 g/mol |
| LogP (Predicted) | ~2.5 (moderately lipophilic) | ~1.8 (less lipophilic) |
| Solubility | Low in water; soluble in DMSO | Higher water solubility |
| Metabolic Stability | High (due to -CF₃) | Moderate |
Biological Activity
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a benzothiazole core substituted with a trifluoromethyl group and a hydroxymethyl group, has been the focus of various studies exploring its biological activity, particularly against cancer and microbial infections.
- Molecular Formula : C9H6F3NOS
- Molecular Weight : 233.21 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioactivity. The hydroxymethyl group allows for various chemical transformations, making it a versatile candidate for further derivatization in synthetic chemistry .
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties often exhibit anticancer properties. Preliminary studies suggest that this compound may show significant activity against certain cancer cell lines. In particular, studies have evaluated its effects on human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cells.
Case Study: Anticancer Efficacy
A study assessed various benzothiazole derivatives, including this compound, using the MTT assay to determine cell viability after 72 hours of exposure. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thalidomide | MDA-MB-231 | 413.0 ± 2.0 |
| Thalidomide | MCF-7 | 360.0 ± 2.0 |
| This compound | MDA-MB-231 | TBD |
| This compound | MCF-7 | TBD |
While specific IC50 values for this compound were not provided in the study, the compound's structural similarity to other effective derivatives suggests promising anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that benzothiazole derivatives can exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several benzothiazole derivatives against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
| Reference Drug (Levofloxacin) | Staphylococcus aureus | 16 |
| Reference Drug (Levofloxacin) | E. coli | 32 |
The MIC values for this compound are currently under investigation but are expected to be comparable to those of established antimicrobial agents based on preliminary findings .
The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that this compound interacts with specific proteins involved in cancer progression or microbial resistance mechanisms. The binding affinity with biological targets such as enzymes and receptors is crucial for understanding its therapeutic potential.
Q & A
Basic: What are the common synthetic routes for [5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol?
A typical synthesis involves multi-step heterocyclic reactions. For example, benzothiazole ring formation can be achieved via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl intermediates. Key steps include:
- Electrophilic substitution to introduce the trifluoromethyl group.
- Cyclocondensation using catalysts like Bleaching Earth Clay in PEG-400 at 70–80°C, followed by purification via recrystallization .
- Functionalization of the benzothiazole core with methanol groups via nucleophilic substitution or oxidation-reduction sequences.
Basic: What spectroscopic methods are used to characterize this compound?
- IR spectroscopy : Identifies functional groups like -OH (broad peak ~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartet due to J coupling with fluorine) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] at m/z 249.0) and fragmentation patterns.
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency by reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 70–80°C during cyclization prevents decomposition .
- Continuous flow reactors : These minimize batch variability and improve scalability .
Advanced: How do structural modifications (e.g., trifluoromethyl group) influence bioactivity?
The trifluoromethyl group enhances lipophilicity and metabolic stability , improving membrane permeability. Comparative studies show:
- Electron-withdrawing effects : Stabilize the benzothiazole ring, increasing binding affinity to targets like enzymes or receptors.
- Biological activity : Analogous compounds with trifluoromethyl groups exhibit lower GI50 values (e.g., 16.23 μM for antiproliferative activity) compared to non-fluorinated analogs .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural validation : Ensure compound purity via HPLC (e.g., using 0.1% formic acid/methanol gradients for retention time consistency) .
- Replicate assays : Test under standardized conditions (e.g., fixed cell lines, incubation times).
- SAR analysis : Compare substituent effects across analogs (e.g., fluorophenyl vs. methyl groups) to identify critical pharmacophores .
Advanced: What analytical methods are used to study metabolite formation?
- LC-MS/MS : Detects metabolites using a C18 column with mobile phases of 0.1% formic acid and methanol, optimized via gradient elution (10–90% methanol over 15 minutes) .
- Isotopic labeling : Tracks metabolic pathways using ¹⁴C or ³H isotopes.
- Enzyme incubation : Liver microsomal assays identify phase I/II metabolites.
Advanced: How to validate crystal structures of derivatives?
- SHELX software : Refine X-ray diffraction data with SHELXL for small-molecule accuracy. Parameters include R1 (<5%) and wR2 (<10%) .
- Hydrogen bonding analysis : Confirm intermolecular interactions (e.g., -OH⋯N hydrogen bonds) using Mercury software.
Basic: What are the storage and stability considerations?
- Hygroscopicity : Store under inert gas (Ar/N₂) at −20°C to prevent moisture absorption.
- Light sensitivity : Amber vials reduce photodegradation of the benzothiazole core.
- Stability assays : Monitor via TLC or HPLC over 6–12 months .
Advanced: How to design analogs for improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to balance lipophilicity.
- Prodrug strategies : Mask the -OH group as esters for enhanced absorption .
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases .
Advanced: What computational tools predict interactions with biological targets?
- Molecular docking : Identify binding pockets (e.g., ATP-binding sites) using PDB structures.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for trifluoromethyl) with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
